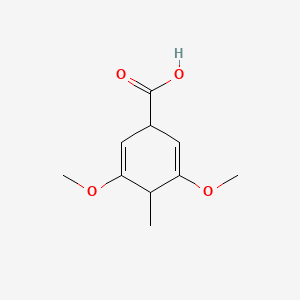![molecular formula C7H20N2O2Si B14603281 3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine CAS No. 59976-05-5](/img/structure/B14603281.png)
3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine is a diamino-functional silane compound with the molecular formula C8H22N2O2Si. It is commonly used as an adhesion promoter in various industrial applications due to its ability to enhance the bonding between organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with ethylenediamine. The reaction is carried out under an inert atmosphere to prevent hydrolysis and oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted amines and silanes
Applications De Recherche Scientifique
3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between polymers and inorganic materials.
Biology: Employed in the modification of surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties .
Mécanisme D'action
The mechanism of action of 3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine involves the formation of covalent bonds between the silane group and the surface of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic phases. The amino groups can also interact with various functional groups, further improving the bonding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Aminopropyldimethylmethoxysilane
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
Compared to similar compounds, 3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine offers superior adhesion properties due to the presence of both amino and silane functional groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
59976-05-5 |
|---|---|
Formule moléculaire |
C7H20N2O2Si |
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
3-[2-aminoethyl(dimethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C7H20N2O2Si/c1-10-12(11-2,7-5-9)6-3-4-8/h3-9H2,1-2H3 |
Clé InChI |
NRYVQNNLDURGON-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN)(CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)








